Levomepromazine maleate
Overview
Description
Levomepromazine Maleate is an active ingredient in 25mg tablets . It is used as an analgesic and is effective for the treatment of pain due to cancer, trigeminal neuralgia, and neurocostal neuralgia . Maximum serum concentrations are achieved in 2 to 3 hours depending on the route of administration .
Synthesis Analysis
The synthesis of Levomepromazine involves the use of the undesired enantiomer dextromepromazine, a waste product from the production of levomepromazine, to recover the starting material 2-methoxyphenothiazine . An industrially viable and environmentally advantageous process for the preparation of levomepromazine maleate has been reported .Molecular Structure Analysis
The molecular formula of Levomepromazine maleate is C23H28N2O5S . Its molecular weight is 444.5 g/mol . The structure of Levomepromazine maleate has been studied and reported .Chemical Reactions Analysis
Levomepromazine’s determination is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product that is detected by either VIS spectrometry or spectrofluorimetry .Physical And Chemical Properties Analysis
Levomepromazine Maleate is a pale beige solid .Scientific Research Applications
1. Palliative Care Applications
Levomepromazine is notably used in palliative and end-of-life care. A systematic review examined its use for palliative symptom control, particularly for antipsychotic, anxiolytic, antiemetic, and sedative purposes. However, evidence supporting its use in this context mainly comes from open series and case reports, indicating a need for more rigorous trials (Dietz et al., 2013).
2. Structural Analysis
Research has been conducted on the crystal structure of levomepromazine maleate. This study focused on understanding its molecular arrangement and interactions, contributing to the broader understanding of its physical and chemical properties (Gál et al., 2016).
3. Use in Schizophrenia Treatment
Levomepromazine has been studied for its use in treating schizophrenia. Research indicates its comparison with other antipsychotics, but the data is insufficient to confidently assess its effectiveness in this area. This highlights the need for larger, more comprehensive studies (Sivaraman et al., 2011).
4. Antiarrhythmogenic Properties in Veterinary Medicine
In veterinary medicine, specifically in anesthetized dogs, levomepromazine has been studied for its potential antiarrhythmogenic properties, showing that it can minimize ventricular arrhythmias induced by epinephrine (Rezende et al., 2000).
5. Antibacterial Effects
The antibacterial effects of levomepromazine maleate, among other neuroleptics, have been investigated. This research highlights its potential application beyond psychiatry and its effectiveness against bacterial agents like Vibrio cholerae (Kristiansen & Gaarslev, 2009).
6. Metabolic Pathway Analysis
A theoretical study explored the metabolic mechanisms of levomepromazine by cytochrome P450, providing insights into its biotransformation and potential therapeutic or side effects. This research aids in understanding the metabolic pathways and interactions of the drug (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZPECPTYCEBR-VIEYUMQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045399 | |
Record name | Methotrimeprazine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levomepromazine maleate | |
CAS RN |
7104-38-3 | |
Record name | Methotrimeprazine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7104-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomepromazine maleate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007104383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrimeprazine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levomepromazine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMEPROMAZINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KN5Y9V01K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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